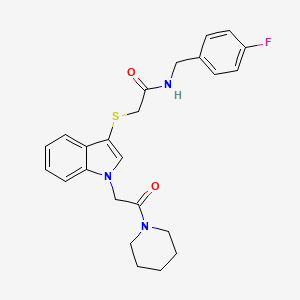

![molecular formula C13H21NO4 B2756440 tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2126162-41-0](/img/structure/B2756440.png)

tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

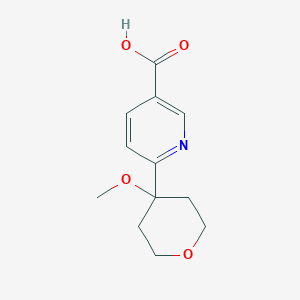

“tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate” is a chemical compound with the molecular formula C14H23NO4 . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction is carried out at room temperature . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)9-17-8-10(13)15/h4-9H2,1-3H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

This compound reacts with N,N-dimethylformamide dimethyl acetal . The reaction follows two pathways . More details about the reaction can be found in the referenced paper .Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.31 . It is a solid substance and is stored in a refrigerator .Applications De Recherche Scientifique

Synthetic Pathways and Chemical Reactions

Moskalenko and Boev (2012) developed a synthesis procedure for spirocyclic 3-oxotetrahydrofurans, including tert-Butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, exploring its reaction with N,N-dimethylformamide dimethyl acetal for potential biologically active heterocyclic compounds production (Moskalenko & Boev, 2012).

Meyers et al. (2009) described two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its use for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds (Meyers et al., 2009).

Supramolecular Arrangements and Material Science

- Graus et al. (2010) investigated the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including tert-butyl derivatives, discussing the relationship between molecular structure and crystal structure, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).

Conformational Analysis and Biological Activity

- Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, including tert-butyl derivatives, for use in peptide synthesis as constrained surrogates of dipeptides, demonstrating their potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).

Chemical Properties and Reactions

- Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving tert-butyl derivatives, leading to novel classes of compounds with potential biological activities, highlighting the effect of substituents on intramolecular hydrogen bond strength (Amirani Poor et al., 2018).

Advanced Structural and Mechanistic Studies

- Jakubowska et al. (2013) utilized NMR spectroscopy for the assignment of absolute configurations of tert-butyl derivatives, providing insights into the molecular structures and conformational properties of these compounds (Jakubowska et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

tert-butyl 4-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(15)13(9-14)4-6-17-7-5-13/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPBAUPBWSGXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C2(C1)CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2756357.png)

![Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2756364.png)

![1-(2,4-dimethylphenyl)-5-(prop-2-yn-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2756369.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2756371.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)

![3,4,5-triethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2756380.png)